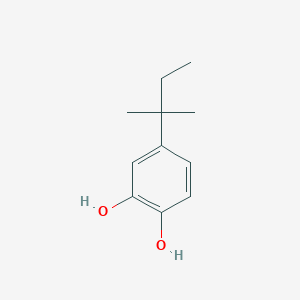

4-(1,1-Dimethylpropyl)benzene-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

2525-07-7 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-(2-methylbutan-2-yl)benzene-1,2-diol |

InChI |

InChI=1S/C11H16O2/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7,12-13H,4H2,1-3H3 |

InChI Key |

RJDYNYWVPWUKDG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 1,1 Dimethylpropyl Benzene 1,2 Diol and Analogs

Regioselective Synthesis Strategies for Substituted Catechols

Regioselective synthesis is crucial for producing specific isomers of substituted catechols. This involves precise control over the positioning of functional groups on the benzene (B151609) ring.

Approaches to Introduce the 1,1-Dimethylpropyl Moiety onto Aromatic Systems

The 1,1-dimethylpropyl group, also known as the tert-amyl group, is typically introduced onto an aromatic system via electrophilic aromatic substitution, most commonly through the Friedel-Crafts alkylation reaction. This reaction involves treating an aromatic compound, such as benzene or a substituted derivative, with an alkylating agent in the presence of a Lewis acid catalyst.

Common alkylating agents for generating the tert-amyl group include 2-methyl-2-butanol (B152257) or tert-amyl chloride. For instance, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with 2-methyl-2-butanol has been used to prepare 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. researchgate.net A similar reaction starting with benzene would yield (1,1-dimethylpropyl)benzene, also known as tert-amylbenzene. nist.govnist.gov The choice of substrate and reaction conditions is critical to control the position of alkylation, especially on an already substituted ring, to favor the formation of the desired 4-substituted isomer.

| Reaction Type | Aromatic Substrate | Alkylating Agent | Typical Catalyst | Product |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene | 2-Methyl-2-butanol | H₂SO₄ or AlCl₃ | (1,1-Dimethylpropyl)benzene nist.gov |

| Friedel-Crafts Alkylation | Phenol (B47542) | tert-Amyl alcohol | Acid Catalyst | 4-(1,1-Dimethylpropyl)phenol |

Diol Formation Pathways via Aromatic Hydroxylation

Once the alkylated aromatic precursor is obtained, the next step is the introduction of two adjacent hydroxyl groups to form the catechol structure. Several methods exist for the conversion of substituted phenols into catechols. nih.gov

One common synthetic route is a two-step process involving ortho-formylation of a phenol, followed by a Dakin oxidation. nih.govresearchgate.net The Dakin reaction uses hydrogen peroxide to convert the ortho-formyl group into a hydroxyl group. researchgate.net Another approach involves the oxidation of phenols to ortho-quinones, which are then reduced to the corresponding catechol. nih.gov However, direct oxidation of phenols with reagents like hydrogen peroxide can sometimes lead to a mixture of catechol and its isomer, hydroquinone. nih.gov

More advanced and highly regioselective methods have also been developed. A palladium-catalyzed, silanol-directed C–H oxygenation provides a modern approach to convert phenols to catechols with high site selectivity. nih.gov This method involves a directed acetoxylation at the ortho position, followed by cyclization and desilylation to yield the final catechol product. nih.gov

Biomimetic and Biocatalytic Synthesis Routes

Biomimetic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing catechols. These approaches are inspired by natural processes and utilize enzymes or whole microorganisms as catalysts. nih.govnih.gov

Microbial Transformation Pathways Leading to Benzenediol Intermediates

Microorganisms have evolved diverse enzymatic pathways to metabolize aromatic compounds, which can be harnessed for chemical synthesis. medcraveonline.com Enzymes such as dioxygenases and monooxygenases are particularly effective at hydroxylating aromatic rings.

Toluene dioxygenases (TDOs) are enzymes that can catalyze the asymmetric cis-dihydroxylation of aromatic compounds like benzene, forming cis-dihydrodiols. nih.govresearchgate.net These intermediates can then be rearomatized to catechols. Recombinant bacteria expressing TDO genes have been shown to convert benzene into its corresponding diol with high efficiency. nih.govresearchgate.net Similarly, phenol hydroxylase from engineered microorganisms can perform successive hydroxylations, transforming benzene first into phenol and then into catechol. nih.govresearchgate.net Nitroarene dioxygenases represent another class of enzymes that can hydroxylate substituted nitroaromatic compounds to yield catechols. dtic.mil

| Enzyme System | Microorganism Source (Example) | Substrate | Product | Reference |

|---|---|---|---|---|

| Toluene Dioxygenase (TDO) | Pseudomonas putida (recombinant) | Benzene | cis-3,5-Cyclohexadien-1,2-diol | nih.gov |

| Phenol Hydroxylase | Arthrobacter sp. | Benzene/Toluene | Catechol/Methylcatechols | nih.gov |

| Nitroarene Dioxygenase | Recombinant strains | Substituted nitroaromatics | Substituted catechols | dtic.mil |

Sustainable Production of Catechol Derivatives from Lignocellulosic Biomass

Lignocellulosic biomass, a renewable resource, is rich in aromatic polymers like lignin (B12514952), making it an attractive feedstock for the sustainable production of catechol derivatives. rsc.orgrsc.org Lignin's natural aromatic skeleton provides a direct starting point for valuable chemicals, reducing reliance on fossil fuels. rsc.orgresearchgate.net

Recent research has focused on the catalytic depolymerization of lignin to produce aromatic monomers. rsc.org For example, catalytic oxidative processes using heterogeneous copper catalysts have been shown to convert C/G-type lignin into catechol derivatives such as protocatechuic aldehyde and vanillin. rsc.orgrsc.org Another strategy involves the reductive catalytic fractionation of softwood lignin to produce monomers like 4-n-propylguaiacol, which can then be chemically converted to 4-n-propylcatechol and subsequently to catechol. researchgate.net Furthermore, C-lignin from specific biomass sources can be depolymerized to yield propenylcatechol, a versatile platform for synthesizing a variety of bioactive molecules. nih.gov

Derivatization from Related Phenolic Precursors

A highly direct strategy for synthesizing 4-(1,1-dimethylpropyl)benzene-1,2-diol is to start from its immediate phenolic precursor, 4-(1,1-dimethylpropyl)phenol. This approach focuses on the selective introduction of a second hydroxyl group at the ortho position to the existing one.

The synthetic methods for this transformation are largely the same as those described for general aromatic hydroxylation (Section 2.1.2). A one-pot procedure can convert phenols to their corresponding catechols by first reacting them with paraformaldehyde and a magnesium chloride-triethylamine complex to form a salicylaldehyde, which is then treated with hydrogen peroxide in a Dakin oxidation to afford the catechol. researchgate.net This method avoids the isolation of the intermediate aldehyde. Other classical derivatization strategies can also be employed to introduce functional groups onto the phenolic ring, though they may suffer from poor regioselectivity. nih.govresearchgate.net For high-value applications where selectivity is paramount, advanced catalytic methods like the palladium-catalyzed C-H oxygenation would be preferred. nih.gov

Advanced Synthetic Techniques for Chiral Benzene-1,2-diol Derivatives

The introduction of chirality into benzene-1,2-diol derivatives is of significant interest for various applications, including the synthesis of complex natural products and pharmaceuticals. Advanced catalytic methods enable the precise control of stereochemistry, leading to enantiomerically enriched or pure products.

Asymmetric Dihydroxylation Methodologies

The Sharpless Asymmetric Dihydroxylation (AD) stands as a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, allowing it to be used in catalytic quantities.

The stereochemical outcome of the reaction is predictably controlled by the choice of the chiral ligand. Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), provide access to either enantiomer of the diol product. The reaction is known for its broad substrate scope and generally high enantioselectivities. For the synthesis of chiral precursors to 4-substituted benzene-1,2-diols, the asymmetric dihydroxylation of a corresponding 4-substituted styrene (B11656) derivative would be a key step.

The mechanism begins with the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle.

| Alkene Substrate | Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | AD-mix-β | 95 | 99 |

| 4-Methylstyrene | AD-mix-β | 94 | 98 |

| 4-Methoxystyrene | AD-mix-β | 98 | 99 |

| trans-β-Methylstyrene | AD-mix-β | 96 | 91 |

This table presents typical yields and enantioselectivities for the Sharpless Asymmetric Dihydroxylation of various styrene derivatives, which serve as analogs for the precursor to this compound. Data is compiled from representative literature.

Enantiopure Hexahydro-1,2-diol Synthesis via Catalytic Hydrogenation

The synthesis of enantiopure hexahydro-1,2-diol derivatives can be achieved through the catalytic hydrogenation of the corresponding chiral benzene-1,2-diol precursors. This transformation saturates the aromatic ring, converting the catechol moiety into a cyclohexane-1,2-diol system while preserving the stereochemistry established in a prior step, such as asymmetric dihydroxylation of a cyclohexadiene intermediate.

Various heterogeneous catalysts are employed for arene hydrogenation, with rhodium (Rh) and palladium (Pd) being common choices. The choice of catalyst and support can significantly influence the stereochemical outcome of the hydrogenation, particularly the cis/trans diastereoselectivity of the resulting cyclohexanediol. For instance, hydrogenation of substituted phenols over palladium on alumina (B75360) (Pd/Al₂O₃) has been shown to favor the formation of the trans-isomer, whereas rhodium-based catalysts can lead to the corresponding cis-isomers. nih.gov

The reaction is typically carried out under a hydrogen atmosphere at elevated pressures and temperatures. The solvent can also play a crucial role in the selectivity of the hydrogenation process. For example, the hydrogenation of p-tert-butylphenol has been studied using various catalysts, demonstrating the tunability of the diastereomeric ratio of the resulting 4-tert-butylcyclohexanol. nih.gov This serves as a model for the hydrogenation of this compound.

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Major Diastereomer | Diastereomeric Ratio (trans:cis or cis:trans) | Yield (%) |

| p-tert-Butylphenol | 5% Pd/Al₂O₃ | n-Heptane | 80 | 5 | trans | 87:13 | 99 |

| p-tert-Butylphenol | [Rh(COD)Cl]₂ / CAAC | 1,2-Dichloroethane | 100 | 50 | cis | 91:9 | 91 |

| p-Cresol | 5% Pd/Al₂O₃ | n-Heptane | 80 | 5 | trans | 80:20 | 99 |

| m-tert-Butylphenol | [Rh(COD)Cl]₂ / CAAC | 1,2-Dichloroethane | 100 | 50 | cis | 66:34 | 85 |

This table illustrates the influence of different catalysts on the yield and diastereoselectivity of the hydrogenation of substituted phenols, serving as models for the saturation of a substituted benzene-1,2-diol ring. Data adapted from literature findings. nih.gov CAAC = Cyclic (Alkyl)(Amino)Carbene.

Mannich Condensation Reactions for Catechol Functionalization

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (in this case, the catechol ring), formaldehyde (B43269), and a primary or secondary amine. This reaction is a powerful tool for the aminomethylation of phenols and catechols, introducing a CH₂NR₂ group onto the aromatic ring, typically at the positions ortho or para to the hydroxyl groups.

For a 4-substituted catechol like this compound, the Mannich reaction would be expected to occur at the positions ortho to the hydroxyl groups (positions 3 and 6). The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and the secondary amine. The electron-rich catechol ring then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product.

The reaction is often carried out in aqueous or alcoholic solutions and can be performed under mild conditions. The choice of amine allows for the introduction of various functionalities into the catechol structure, which can be useful for further synthetic modifications or for tuning the properties of the molecule. The reaction has been successfully applied to a variety of alkylphenols.

| Phenolic Substrate | Amine | Formaldehyde | Solvent | Product(s) | Yield (%) |

| Phenol | Dimethylamine | Aqueous | Water/Ethanol | 2,4,6-Tris(dimethylaminomethyl)phenol | 80 |

| 4-tert-Butylphenol | Dimethylamine | Aqueous | Methanol | 2,6-Bis(dimethylaminomethyl)-4-tert-butylphenol | 90 |

| 3-Methylphenol | Dimethylamine | Aqueous | Methanol | 2,4-Bis(dimethylaminomethyl)-3-methylphenol & 2,6-isomer | - |

| 4-tert-Nonylphenol | Dimethylamine | Aqueous | - | 2-(Dimethylaminomethyl)-4-tert-nonylphenol | - |

This table provides examples of Mannich reactions on various phenols, demonstrating the introduction of aminomethyl groups. The yields can vary depending on the specific substrates and reaction conditions. Data compiled from representative literature.

Friedel-Crafts Alkylation for Substituted Benzene Systems

The Friedel-Crafts alkylation is a classic and versatile method for attaching alkyl substituents to an aromatic ring. The synthesis of this compound can be envisioned through the direct alkylation of catechol with a suitable C₅ alkylating agent, such as tert-amyl alcohol (2-methyl-2-butanol) or a tert-amyl halide, in the presence of a catalyst.

This reaction is an electrophilic aromatic substitution where the alkylating agent, activated by a catalyst, generates a carbocation (or a carbocation-like species) that is then attacked by the electron-rich catechol ring. Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) or Brønsted acids (e.g., H₂SO₄, H₃PO₄) are commonly used as catalysts. The hydroxyl groups of catechol are strong activating groups, directing the incoming electrophile to the ortho and para positions. Since the para position (position 4) is the target, reaction conditions must be carefully optimized to favor mono-alkylation at this site and minimize side products from ortho-alkylation and di-alkylation.

The choice of catalyst and reaction conditions (temperature, solvent, and reaction time) is crucial for achieving high yield and regioselectivity. For instance, the alkylation of catechol with methyl tert-butyl ether (MTBE) using sulfuric acid as a catalyst has been shown to produce 4-tert-butylcatechol (B165716) with high selectivity. A similar approach could be adapted for the introduction of the 1,1-dimethylpropyl (tert-amyl) group.

| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Major Product(s) | Yield (%) |

| Catechol | tert-Butyl alcohol | [HIMA]OTs | 70 | 4-tert-Butylcatechol | >95 (conversion) |

| Catechol | Methyl tert-butyl ether (MTBE) | H₂SO₄ | 120 | 4-tert-Butylcatechol | 84.3 (in product mixture) |

| Phenol | tert-Butyl alcohol | [Caprolactam][p-TSA] DES | 100 | 2-tert-Butyl-4-methylphenol (from p-cresol) | 78 (conversion) |

| Phenol | Unactivated secondary alcohols | ZnCl₂ / (R)-CSA | 140 | ortho-Alkylated phenol | up to 74 |

This table summarizes various Friedel-Crafts alkylation reactions on catechol and phenol derivatives with tertiary and secondary alcohols, highlighting the influence of the catalyst system on the reaction outcome. [HIMA]OTs = 1-H-3-methylimidazolium tosylate, [Caprolactam][p-TSA] DES = Deep Eutectic Solvent from caprolactam and p-toluenesulfonic acid, (R)-CSA = (R)-Camphorsulfonic acid.

Chemical Reactivity and Transformation Pathways of 4 1,1 Dimethylpropyl Benzene 1,2 Diol

Aromatic Electrophilic Substitution Reactions on the Catechol Ring

Aromatic electrophilic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. byjus.com In these reactions, an electrophile attacks the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. byjus.com The reactivity of the ring and the orientation of the incoming electrophile are profoundly influenced by the substituents already present. unizin.org

Directing Effects of the Hydroxyl and Alkyl Substituents

The position of electrophilic attack on the 4-(1,1-dimethylpropyl)benzene-1,2-diol ring is controlled by the combined directing effects of the two hydroxyl (-OH) groups and the 1,1-dimethylpropyl (tert-amyl) group.

Hydroxyl Groups (-OH): The hydroxyl groups are powerful activating substituents and are ortho, para-directors. unizin.orgpressbooks.pub This is due to the resonance effect, where the lone pairs of electrons on the oxygen atoms can be delocalized into the benzene ring. youtube.com This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the hydroxyl groups, making it more susceptible to attack by electrophiles. youtube.comlumenlearning.com This effect stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. youtube.com

Alkyl Group (-C(CH₃)₂CH₂CH₃): The 1,1-dimethylpropyl group, like other alkyl groups, is a weak activating group and also an ortho, para-director. pressbooks.publibretexts.org It exerts its influence primarily through a positive inductive effect, where the sigma electrons of its C-C bonds are pushed toward the ring, slightly increasing its electron density. libretexts.org It also helps stabilize the arenium ion intermediate through hyperconjugation.

In this compound, the two hydroxyl groups are at positions 1 and 2. Their powerful ortho, para-directing effects reinforce each other, strongly activating positions 3, 4, 5, and 6. The alkyl group is at position 4. Its weaker ortho, para-directing effect influences positions 3 and 5 (ortho) and position 1 (para).

The combined influence means that the positions most activated towards electrophilic attack are C-3, C-5, and C-6. Position C-3 and C-5 are ortho to one hydroxyl group and meta to the other, as well as being ortho to the alkyl group. Position C-6 is ortho to the C-1 hydroxyl group and para to the C-2 hydroxyl group. The precise outcome of a substitution reaction can be influenced by steric hindrance from the bulky 1,1-dimethylpropyl group, which may disfavor attack at the adjacent C-3 and C-5 positions, potentially favoring substitution at C-6. pressbooks.pub

| Substituent on Benzene Ring | Effect on Reactivity | Directing Influence | Primary Mechanism |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance (Donating) |

| -R (Alkyl, e.g., 1,1-Dimethylpropyl) | Weakly Activating | Ortho, Para | Inductive (Donating) & Hyperconjugation |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Resonance & Inductive (Withdrawing) |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para | Inductive (Withdrawing) & Resonance (Donating) |

Mechanistic Investigations of Electrophilic Attack on Substituted Benzenediols

The mechanism for electrophilic aromatic substitution on substituted benzenediols like this compound proceeds via a two-step pathway. byjus.commasterorganicchemistry.com

Formation of the Arenium Ion (Sigma Complex): The reaction is initiated by the attack of the π-electron system of the catechol ring on a strong electrophile (E⁺). libretexts.org This is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com For attack at the C-6 position, the positive charge of the intermediate can be delocalized across the ring and, importantly, onto the oxygen atoms of both hydroxyl groups, which provides significant stabilization.

Reactions Involving the Vicinal Hydroxyl Groups (Catechol Moiety)

The adjacent hydroxyl groups of the catechol moiety are the primary sites for a different set of reactions, including oxidation, chelation, and derivatization.

Oxidation Pathways and Redox Chemistry

Catechols are highly susceptible to oxidation. The electrochemical oxidation of substituted catechols, such as the closely related 4-tert-butylcatechol (B165716), has been studied using methods like cyclic voltammetry. researchgate.net The process typically involves a two-electron, two-proton transfer to yield the corresponding highly reactive ortho-quinone. researchgate.net

Catechol → o-Quinone + 2e⁻ + 2H⁺

This redox process is often reversible. The resulting o-quinones are potent electrophiles and can participate in subsequent reactions, such as Michael additions with various nucleophiles. researchgate.net For instance, in biological systems or in the presence of other nucleophiles, the generated quinone can react further, leading to the formation of more complex structures. researchgate.net The redox potential of this process is influenced by the nature and position of the ring substituents. Electron-donating groups, like the 1,1-dimethylpropyl group, generally lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted catechol.

| Compound | Oxidation Process | Typical Products | Notes |

|---|---|---|---|

| 4-Substituted Catechols | Two-electron, two-proton oxidation | ortho-Quinones | Electron-donating groups lower the oxidation potential. |

| ortho-Quinones | Michael Addition | Adducts with nucleophiles (e.g., thiols, amines) | Quinones are highly reactive electrophiles. researchgate.net |

| ortho-Quinones | Further Oxidation/Polymerization | Polymeric materials | Can occur under strongly oxidizing conditions. |

Chelation and Complexation Reactions with Metal Ions

The two adjacent hydroxyl groups of the catechol moiety provide an excellent bidentate binding site for a wide variety of metal ions, forming stable chelate complexes. nih.gov Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in the formation of a ring structure. youtube.com This "chelate effect" leads to complexes that are significantly more stable than those formed with comparable monodentate ligands. youtube.com

This compound can deprotonate to form a dianion that coordinates with metal ions (Mⁿ⁺) to form five-membered chelate rings. These complexes are often intensely colored. The stability of these metal complexes is quantified by their stability constant (K) or, more commonly, its logarithm (log K). wikipedia.orgchemguide.co.uk Higher log K values indicate greater complex stability. chemguide.co.uk Catechols form stable complexes with numerous metals, including iron(III), copper(II), manganese(II), and zinc(II). The properties of the resulting metallo-complex, such as its solubility and redox potential, are influenced by both the metal ion and the substituents on the catechol ring. mdpi.comcore.ac.uk

Formation of Esters, Ethers, and Other Protected Derivatives

The hydroxyl groups of this compound can be converted into esters and ethers through standard synthetic methods. arkat-usa.orgyoutube.com However, due to the high reactivity of the catechol system, particularly its sensitivity to oxidation, it is often necessary to use "protecting groups" to temporarily mask the hydroxyl functionality during multi-step syntheses. wikipedia.orgorganic-chemistry.org

Ethers: Etherification can be achieved, for example, by reaction with alkyl halides under basic conditions (Williamson ether synthesis). Common protecting groups for catechols include benzyl (B1604629) (Bn) ethers, which can be removed later by hydrogenolysis, and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) ethers, which are cleaved by fluoride (B91410) ions. neliti.com

Esters: Esterification can be performed by reacting the catechol with acyl chlorides or acid anhydrides in the presence of a base. youtube.com

Cyclic Derivatives: The two adjacent hydroxyl groups can be protected simultaneously by reacting them with an aldehyde or ketone to form a cyclic acetal (B89532) (e.g., a benzylidene acetal) or with boronic acids to form cyclic boronate esters. neliti.comuchicago.edu These cyclic derivatives are often stable under a variety of reaction conditions but can be readily removed when desired. wikipedia.org The use of protecting groups is a crucial strategy to prevent unwanted side reactions and ensure the selective transformation of other parts of a molecule. organic-chemistry.orgweebly.com

Reactivity of the 1,1-Dimethylpropyl Side Chain

The 1,1-dimethylpropyl group, also known as the tert-pentyl group, is a tertiary alkyl substituent that influences the chemical reactivity of the benzene-1,2-diol (catechol) ring. Its bulky nature can sterically hinder reactions at adjacent positions on the aromatic ring, while its electronic effects are generally electron-donating.

Chemical Functionalization and Modification of the Alkyl Moiety

Direct chemical functionalization of the 1,1-dimethylpropyl side chain on an aromatic ring is challenging due to the absence of benzylic hydrogens. In typical side-chain reactions of benzene derivatives, the presence of a hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position) is crucial for many oxidation and halogenation reactions. libretexts.org For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid typically oxidize alkyl side chains that possess at least one benzylic hydrogen to a carboxylic acid group, a reaction that would not proceed with a tertiary alkyl group like 1,1-dimethylpropyl. libretexts.orgthemasterchemistry.com

However, functionalization can be envisioned through other synthetic strategies. While direct selective oxidation of the alkyl chain without affecting the sensitive catechol moiety is difficult, modifications could potentially be introduced through pathways involving radical reactions under specific conditions, though such transformations are often unselective. Another approach could involve the strategic synthesis of the molecule with a pre-functionalized side chain before the formation of the catechol ring.

Cleavage and Rearrangement Processes

The cleavage of the 1,1-dimethylpropyl group from the aromatic ring can occur under certain reaction conditions, often involving electrophilic substitution where the tertiary alkyl group is removed. This process is analogous to the dealkylation of similar bulky alkyl groups, such as the tert-butyl group, which can be removed from an aromatic ring using strong acids and a scavenger like benzene or toluene. masterorganicchemistry.com The mechanism likely involves protonation of the aromatic ring, leading to the departure of the stable tert-pentyl carbocation. fiveable.me

The tert-pentyl carbocation is a tertiary carbocation and is relatively stable due to hyperconjugation. fiveable.me Once formed, this carbocation could undergo rearrangement, such as a Wagner-Meerwein shift, to form an even more stable carbocation if such a pathway is available, although in the context of cleavage from a benzene ring, it is more likely to be trapped by a nucleophile or lose a proton to form an alkene. fiveable.memsu.edu

Ring Cleavage and Degradation Mechanisms

The catechol structure of this compound makes it susceptible to oxidative ring cleavage, a critical process in its environmental degradation and metabolism.

Oxidative Ring Fission Products and Structural Characterization

The oxidative cleavage of the catechol ring can be initiated by various chemical oxidants, such as hydroxyl radicals (HO•) and nitrate (B79036) radicals (NO₃•), or catalyzed by enzymes. nih.govnih.gov The initial step often involves the formation of a semiquinone radical, which can then react further. nih.gov In the presence of oxygen, the aromatic ring can be opened, leading to the formation of various aliphatic products. nih.gov

For catechols in general, oxidative ring fission can proceed through two main pathways, leading to different types of products. Intradiol cleavage, occurring between the two hydroxyl groups, typically yields muconic acid derivatives. Extradiol cleavage, which occurs at a carbon-carbon bond adjacent to one of the hydroxyl groups, results in the formation of 2-hydroxymuconic semialdehyde derivatives. The specific products formed from this compound would be substituted versions of these compounds. For example, intradiol cleavage would be expected to produce 3-(1,1-dimethylpropyl)-muconic acid.

The structural characterization of these highly functionalized and often transient ring-fission products typically requires advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Microbial Biotransformation Pathways and Metabolite Formation

In microbial systems, the degradation of alkylated catechols is a well-studied process. Bacteria, particularly species of Pseudomonas, are known to degrade long-chain alkylphenols and their corresponding catechols. nih.govscispace.com The biotransformation of this compound is expected to follow established pathways for similar compounds.

The initial step in the microbial degradation of many aromatic compounds is the hydroxylation of the benzene ring to form a catechol derivative. nih.gov Since the subject compound is already a catechol, the next step would be ring cleavage catalyzed by catechol dioxygenase enzymes. nih.govscispace.com

There are two major classes of these enzymes:

Catechol 1,2-dioxygenases catalyze ortho-cleavage (intradiol) of the catechol ring, leading to the formation of cis,cis-muconic acid derivatives. nih.govscispace.com

Catechol 2,3-dioxygenases catalyze meta-cleavage (extradiol) of the ring, resulting in 2-hydroxymuconic semialdehyde derivatives. nih.govscispace.com

These initial ring-fission products are then further metabolized through various pathways, eventually leading to intermediates of central metabolism, such as the Krebs cycle. researchgate.net The specific metabolites formed from this compound would depend on the specific enzymatic machinery of the degrading microorganism. For example, meta-cleavage would produce 2-hydroxy-5-(1,1-dimethylpropyl)-muconic semialdehyde.

It is also possible that some microbial pathways could involve modification or degradation of the alkyl side chain, although this is generally a more recalcitrant feature, especially for highly branched groups. proquest.com

| Pathway | Key Enzymes | Initial Ring Fission Product of this compound |

| Ortho (intradiol) Cleavage | Catechol 1,2-dioxygenase | 3-(1,1-Dimethylpropyl)-cis,cis-muconic acid |

| Meta (extradiol) Cleavage | Catechol 2,3-dioxygenase | 2-Hydroxy-5-(1,1-dimethylpropyl)muconic semialdehyde |

Theoretical and Computational Studies of 4 1,1 Dimethylpropyl Benzene 1,2 Diol

Quantum Chemical Investigations of Electronic Structure and Aromaticity

Quantum chemical calculations, typically using Density Functional Theory (DFT), would be employed to investigate the electronic structure of 4-(1,1-Dimethylpropyl)benzene-1,2-diol. These studies would calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand its reactivity and electronic properties.

Aromaticity would be assessed using indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would quantify the degree of electron delocalization in the benzene (B151609) ring and how it is influenced by the hydroxyl and dimethylpropyl substituents.

Table 1: Hypothetical Quantum Chemical Parameters for Aromaticity Analysis

| Aromaticity Index | Description | Hypothetical Focus of Study |

|---|---|---|

| NICS(0) | Magnetic shielding at the ring center, indicative of aromatic character. | Calculation at the geometric center of the benzene ring to confirm its aromatic nature. |

| NICS(1) | Magnetic shielding 1 Å above the ring plane. | To assess the π-electron contribution to aromaticity. |

| HOMA | Based on the geometric parameters of the ring. | To evaluate the deviation from an ideal aromatic structure due to substituent effects. |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions. For this compound, this could involve studying its oxidation, a common reaction for catechols, to the corresponding o-quinone. DFT calculations would be used to locate transition states and calculate activation energies, providing a detailed, step-by-step understanding of the reaction mechanism. This approach helps in rationalizing experimental outcomes and predicting reactivity under different conditions.

Molecular Modeling of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases.

The two adjacent hydroxyl groups on the benzene ring of this compound create the potential for intramolecular hydrogen bonding. Computational models, such as Atoms in Molecules (AIM) theory, could be used to characterize the strength and nature of this bond. Understanding this interaction is key, as it influences the molecule's conformation, acidity, and reactivity. Studies on similar ortho-substituted phenols and catechols have shown that such intramolecular bonds significantly affect their chemical properties.

The catechol moiety is known to interact with anions. Computational studies would model the interaction of this compound with various anions. These models would calculate binding energies and analyze the non-covalent interactions, such as hydrogen bonds and π-interactions, that stabilize the host-guest complex. Such studies are relevant for designing chemical sensors.

Structure-Reactivity Relationships and Predictive Chemical Behavior

By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating various quantum chemical descriptors (like electrostatic potential, atomic charges, and frontier orbital energies), it is possible to establish quantitative structure-activity relationships (QSAR). These models would help in predicting how structural changes affect the molecule's reactivity, for instance, its antioxidant capacity.

Table 2: Key Descriptors for Structure-Reactivity Studies

| Descriptor | Property Predicted | Computational Method |

|---|---|---|

| Ionization Potential | Ease of electron donation (antioxidant activity). | DFT (Energy of HOMO). |

| Bond Dissociation Enthalpy (BDE) | Strength of the O-H bond. | DFT calculations. |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack. | DFT calculations. |

Molecular Dynamics Simulations for Binding Mode Analysis

If this compound were to be studied as a ligand for a biological target, such as an enzyme, molecular dynamics (MD) simulations would be employed. These simulations model the dynamic behavior of the ligand within the protein's binding site over time. This provides insights into the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes that occur upon binding. The results are crucial for understanding the molecular basis of biological activity and for rational drug design.

Advanced Analytical Methodologies for 4 1,1 Dimethylpropyl Benzene 1,2 Diol and Its Derivatives

Spectroscopic Techniques for Advanced Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 4-(1,1-dimethylpropyl)benzene-1,2-diol, offering insights into its atomic connectivity, functional groups, and three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules like this compound. Beyond basic 1D proton and carbon-13 NMR for initial structure confirmation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the precise connectivity of all atoms within the molecule.

For derivatives of this compound that are chiral, NMR spectroscopy in the presence of chiral derivatizing agents (CDAs) or chiral solvating agents can be used to determine enantiomeric purity. The formation of diastereomeric complexes results in separate NMR signals for each enantiomer, allowing for their quantification.

Conformational analysis of the flexible 1,1-dimethylpropyl side chain can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments provide information about the through-space proximity of protons, which can be used to deduce the preferred spatial arrangement of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~145 |

| C2 | - | ~143 |

| C3 | ~6.7 | ~115 |

| C4 | - | ~138 |

| C5 | ~6.8 | ~118 |

| C6 | ~6.6 | ~114 |

| C(CH₃)₂ | - | ~38 |

| C(CH₃)₂ | ~1.2 | ~29 |

| CH₂CH₃ | ~1.6 | ~32 |

| CH₂CH₃ | ~0.6 | ~9 |

| OH (C1) | Variable | - |

| OH (C2) | Variable | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its derivatives with a high degree of confidence. This technique is crucial for confirming the molecular formula of newly synthesized compounds.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in conjunction with HRMS. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, characteristic fragmentation would involve the loss of the dimethylpropyl group or parts of it, as well as cleavages related to the hydroxyl groups on the benzene (B151609) ring. A detailed analysis of these fragments helps to confirm the structure of the molecule. For instance, a prominent fragmentation pathway would be the cleavage of the bond between the tertiary carbon of the dimethylpropyl group and the benzene ring, leading to a stable tertiary carbocation.

Table 2: Expected High-Resolution Mass Spectrometry Data and Major Fragments for this compound

| Species | Calculated m/z | Description |

| [M]+• | 194.1307 | Molecular Ion |

| [M-CH₃]+ | 179.1072 | Loss of a methyl group |

| [M-C₂H₅]+ | 165.0915 | Loss of an ethyl group |

| [M-C₅H₁₁]+ | 123.0446 | Loss of the dimethylpropyl group |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The O-H stretching vibrations of the hydroxyl groups will appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl side chain will be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations will give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. These techniques are valuable for confirming the presence of key functional groups and for studying intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch | 1200-1300 | 1200-1300 |

While not typically used for the direct structural elucidation of the molecule itself, X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are powerful techniques for analyzing catalytic species that may be used in the synthesis or transformation of this compound.

XPS provides information about the elemental composition and chemical states of atoms on the surface of a catalyst. mdpi.com This is crucial for understanding the active sites of a catalyst and how they interact with reactants like this compound. mdpi.com For example, if a metal-based catalyst is used, XPS can determine the oxidation state of the metal, which often correlates with its catalytic activity. mdpi.com

XRD is used to determine the crystalline structure of solid catalysts. The diffraction pattern can identify the specific phases present in the catalyst, their crystal size, and any changes that occur during a catalytic reaction. This information is vital for correlating the catalyst's structure with its performance in reactions involving this compound.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction products or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. semanticscholar.org In GC-MS, the components of a mixture are first separated in the gas chromatograph based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectral data for their identification. semanticscholar.org

This technique is particularly useful for identifying and quantifying this compound in complex mixtures. It can also be used to identify potential degradation products that may form under various conditions, such as exposure to heat, light, or chemical reagents. The fragmentation patterns observed in the mass spectra of the degradation products can be used to elucidate their structures. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) for Trace Analysis and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are indispensable tools for the trace analysis of this compound and the identification of its metabolites. nih.gov These techniques offer exceptional sensitivity and selectivity, allowing for the detection and quantification of the parent compound and its biotransformation products in complex biological matrices. youtube.com

The coupling of liquid chromatography to mass spectrometry is crucial for reducing sample complexity and separating metabolites before they are detected. nih.gov High-performance liquid chromatography (HPLC) is a versatile separation method capable of handling a wide range of compound polarities. nih.gov For metabolomics studies, LC coupled with electrospray ionization (ESI)-MS has become a preferred method for analyzing metabolites in intricate biological samples. nih.gov

In a typical workflow for metabolite identification, the mass-to-charge ratio (m/z) of a potential molecule of interest is searched against metabolomics databases. nih.gov Putative identifications are then confirmed by comparing the MS/MS fragmentation patterns and retention times with those of authentic reference standards. nih.gov To enhance the efficiency of identifying a large number of metabolites, computational frameworks can be employed to reduce the number of potential candidates and prioritize them for experimental verification. nih.gov

For quantitative analysis, selected reaction monitoring (SRM) on a triple quadrupole (QqQ) mass spectrometer is a highly sensitive and specific method. nih.gov It involves selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the second quadrupole for detection. nih.gov This two-stage ion selection provides excellent specificity for the target analyte. nih.gov Absolute quantification can be achieved by creating a calibration curve using stable isotope-labeled internal standards. nih.govresearchgate.net

The following table outlines a hypothetical UHPLC-MS/MS method for the analysis of this compound and its potential metabolites.

Table 1: Illustrative UHPLC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative |

| MS1 Scan Range | m/z 100-1000 |

| Product Ion Scan | Collision-induced dissociation of selected precursors |

Supercritical Fluid Chromatography (SFC) for Isomer Differentiation

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of isomers, a task that can be challenging for conventional chromatographic methods. chromatographyonline.com For a compound like this compound, SFC is particularly well-suited for differentiating between potential positional isomers that may arise during its synthesis or metabolic processes. The unique properties of supercritical fluids, most commonly carbon dioxide, allow for high-efficiency separations with faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.com

The separation and quantification of stereoisomers are of significant importance, especially in pharmaceutical applications. chromatographyonline.com SFC has become a preferred chromatographic method for separating stereoisomers due to its speed, efficiency, and cost-effectiveness. chromatographyonline.com While its primary application has been in the separation of optical isomers, its utility in resolving geometric (E/Z) isomers is also being increasingly recognized. chromatographyonline.com

A key advantage of SFC is its ability to achieve baseline resolution of multiple isomers in a single run, which is essential for accurate quantification and kinetic studies of isomerization. chromatographyonline.com For instance, a rapid SFC method can be developed to simultaneously separate all four potential isomers of a chiral compound with (E/Z) isomerism in under five minutes. chromatographyonline.com

The following table presents a potential SFC method for the differentiation of isomers of this compound.

Table 2: Representative SFC Method Parameters

| Parameter | Setting |

|---|---|

| Column | Chiral stationary phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., methanol, ethanol) |

| Gradient | Isocratic or gradient elution with modifier |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 35-50 °C |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

The data obtained from X-ray crystallography is crucial for understanding the structure-activity relationships of a compound and for computational modeling studies.

Table 3: Key Information from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Electrochemical Analysis of Redox Behavior and Related Properties

The electrochemical properties of this compound are of significant interest due to the redox-active catechol moiety. Cyclic voltammetry is a powerful technique for investigating the redox behavior of such compounds. researchgate.net The catechol group can undergo a two-electron oxidation to form the corresponding o-benzoquinone. nih.govacs.org

The oxidation of substituted catechols can proceed in a single two-electron step or in two distinct one-electron steps, depending on the substituents and the experimental conditions. nih.govmdpi.com For many substituted catechols, the oxidation process is irreversible, especially in aprotic solvents. mdpi.com The introduction of certain functional groups, such as an aldimine fragment, can lead to a two-stage oxidation process. nih.gov

The redox potentials of catechols are influenced by the nature of the substituents on the aromatic ring. researchgate.net Electron-donating groups, such as the 1,1-dimethylpropyl group, are expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted catechol. The electrochemical behavior is also affected by factors such as pH and the presence of intramolecular hydrogen bonds. researchgate.netmdpi.com

The redox reactions for a catechol/o-quinone system can be summarized as follows:

Catechol ⇌ Semiquinone + H⁺ + e⁻ Semiquinone ⇌ o-Quinone + H⁺ + e⁻

The following table provides representative electrochemical data for related catechol compounds, which can be used to infer the expected behavior of this compound.

Table 4: Representative Redox Potentials of Substituted Catechols

| Compound | Epa1 (V) | Epc1 (V) | Epa2 (V) | Epc2 (V) | Solvent |

|---|---|---|---|---|---|

| 3,5-di-tert-butylcatechol | 1.11 | - | - | - | CH3CN |

| 3,5-di-tert-butylcatechol | 1.23 | - | - | - | CH2Cl2 |

| Imine-substituted catechol 1 | 0.65 | 0.58 | 1.13 | 1.05 | CH2Cl2 |

| Imine-substituted catechol 2 | 0.64 | 0.57 | 1.10 | 1.02 | CH2Cl2 |

Data is illustrative and sourced from studies on related compounds. researchgate.netmdpi.com Epa and Epc refer to the anodic and cathodic peak potentials, respectively.

Academic and Research Applications of 4 1,1 Dimethylpropyl Benzene 1,2 Diol

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

Substituted catechols are important intermediates and building blocks in organic synthesis, valued for their utility in constructing more complex molecular architectures for pharmaceuticals and agrochemicals. google.com The diol functionality of 4-(1,1-dimethylpropyl)benzene-1,2-diol serves as a versatile chemical handle that can undergo a variety of transformations. For instance, the hydroxyl groups can be selectively protected or converted into ethers, esters, or phosphate (B84403) esters, allowing for stepwise construction of target molecules.

The catechol ring itself is amenable to electrophilic substitution, although the dihydroxy groups are strongly activating and can lead to over-reactivity or oxidation if not properly managed. The position of the 1,1-dimethylpropyl group influences the regioselectivity of these reactions. This moiety can be leveraged in synthetic strategies where its steric bulk directs incoming reagents to specific positions on the aromatic ring. Furthermore, the catechol structure is a key component in the synthesis of various heterocyclic compounds, such as catechol-derived thiazoles, which have shown promise as potent antimicrobial agents. digitellinc.com The synthesis of such compounds often begins with a catechol derivative, which is then elaborated through a series of reactions to build the final heterocyclic system. digitellinc.com

Development of Ligands for Selective Metal Ion Coordination and Separation Technologies

The 1,2-dihydroxy substitution pattern on the benzene (B151609) ring makes this compound an excellent bidentate chelating ligand for a wide range of metal ions. nih.gov The two adjacent hydroxyl groups can deprotonate to form a catecholate dianion that binds strongly to metal centers, forming stable five-membered chelate rings. ias.ac.in This high affinity has been exploited in the development of materials for heavy metal sequestration and separation technologies. berkeley.edu

The coordination chemistry of catecholates is diverse, with the ability to form mono-, bis-, and tris-complexes with metal ions depending on the pH and stoichiometry. researchgate.net The strength and stability of these metal-catecholate bonds are highly dependent on the specific metal ion involved. First-principles studies have quantified the mechanical properties of these coordination crosslinks, revealing that they can approach the strength of covalent bonds. nih.gov The bulky and hydrophobic 1,1-dimethylpropyl group on the ligand backbone can enhance the solubility of the resulting metal complexes in nonpolar solvents and create specific steric environments around the metal center, which can be used to tune the selectivity of metal binding or the catalytic activity of the complex.

| Metal Ion | Coordination State | Tensile Strength (nN) | Nature of Bonding |

|---|---|---|---|

| Fe(III) | Tris-catecholate | ~1.5 | Covalent/Ionic |

| Mn(III) | Tris-catecholate | ~1.4 | Covalent/Ionic |

| Ti(IV) | Tris-catecholate | ~1.8 | Predominantly Covalent |

| Zn(II) | Tris-catecholate | ~1.1 | Covalent/Ionic |

| Ca(II) | Tris-catecholate | ~0.8 | Predominantly Ionic |

Precursors for Advanced Organic Materials (e.g., functional polymers)

Catechol-containing polymers have garnered significant interest due to their unique properties, particularly their strong adhesive characteristics inspired by the proteins found in marine mussels. mdpi.comnih.gov These biomimetic materials leverage the ability of catechol groups to form strong bonds with a wide variety of organic and inorganic surfaces. nih.govmdpi.com

This compound can serve as a functional monomer for the synthesis of advanced polymers. It can be incorporated into polymer backbones such as polyacrylates, polyurethanes, polyesters, or polycarbonates. nih.govrsc.org The inclusion of this monomer imparts the characteristic adhesive and cross-linking capabilities of the catechol moiety to the bulk material. The large, nonpolar 1,1-dimethylpropyl group plays a crucial role in modifying the physical properties of the resulting polymer. It can increase the polymer's solubility in organic solvents, lower its glass transition temperature (Tg), and increase its hydrophobicity, making it suitable for applications requiring specific thermal properties or performance in non-aqueous environments. The catechol groups within the polymer can also undergo oxidative cross-linking, transforming a thermoplastic material into a rigid thermoset. mdpi.com

Application as Chiral Reagents and Auxiliaries in Enantioselective Synthesis

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com While this compound is an achiral molecule, its diol functionality provides a platform for the creation of chiral reagents and environments.

One potential application is in the formation of chiral ligands for asymmetric catalysis. The two hydroxyl groups can be derivatized by reacting them with enantiomerically pure chiral molecules, resulting in a chiral bidentate ligand. When this ligand coordinates to a metal center, it creates a chiral catalytic environment that can induce enantioselectivity in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. Additionally, the catechol can be used to form a chiral acetal (B89532) with a prochiral ketone, with the bulky 1,1-dimethylpropyl group potentially influencing the facial selectivity of a subsequent nucleophilic attack. While specific applications of this compound as a chiral auxiliary are not widely documented, its structural motifs are analogous to other diol systems that are fundamental in the field of enantioselective synthesis.

Elucidation of Chemical Mechanisms of Bioactivity (e.g., covalent enzyme inhibition, direct viral inactivation)

The catechol structure is a well-known pharmacophore responsible for a range of biological activities. The mechanisms behind these activities often involve the specific chemistry of the diol system.

Covalent Enzyme Inhibition A primary mechanism for the cytotoxicity and biological activity of catechols is through their action as covalent enzyme inhibitors. nih.gov In the presence of oxidants or certain enzymes like tyrosinase, the catechol moiety is oxidized to a highly reactive ortho-quinone. nih.gov This o-quinone is a potent electrophile that can react with nucleophilic residues on proteins. The most common target is the sulfhydryl group of cysteine residues, forming a stable, covalent carbon-sulfur bond. nih.gov This irreversible binding can alter the protein's structure and permanently inactivate its function. nih.gov The 4-(1,1-dimethylpropyl) group would modulate the reactivity and lipophilicity of the corresponding o-quinone, influencing its ability to access and react with target sites within an enzyme.

Direct Viral Inactivation Research has demonstrated that substituted catechols possess significant antiviral properties, with a primary mechanism being the direct inactivation of viral particles. rsc.org Studies on the encephalomycarditis virus (EMCV) have shown that catechol derivatives can inhibit viral infection even when introduced after the virus has been adsorbed by host cells. rsc.org The antiviral potency is influenced by the nature of the substituent on the catechol ring; alkyl substitutions at the 4-position have been shown to increase antiviral activity. rsc.org This suggests that this compound would be an effective antiviral agent. The proposed mechanism involves the interaction of the catechol with the virus, potentially disrupting viral proteins or the envelope, thereby preventing successful infection. rsc.orgnih.gov A secondary proposed mechanism involves the generation of reactive oxygen species (ROS) during the auto-oxidation of the catechol, which can contribute to an antiviral state in host cells. rsc.org

| Compound | IC₅₀ (mg/mL) |

|---|---|

| Catechol | 0.67 |

| 3-Methylcatechol | <0.40 |

| 4-Methylcatechol | <0.40 |

| 4-Ethylcatechol | <0.40 |

| 3-Methoxycatechol | <0.40 |

Future Research Directions and Challenges in 4 1,1 Dimethylpropyl Benzene 1,2 Diol Chemistry

Innovations in Green and Sustainable Synthetic Routes for Substituted Catechols

The development of environmentally benign synthetic methods for producing substituted catechols, including 4-(1,1-dimethylpropyl)benzene-1,2-diol, is a critical area of future research. Traditional chemical syntheses often rely on harsh reagents and generate significant waste. Green chemistry principles are driving the innovation of more sustainable alternatives.

Biocatalysis has emerged as a promising green approach for the synthesis of catechols. chemrxiv.org This involves the use of enzymes or whole-cell microorganisms to catalyze chemical reactions with high selectivity and under mild conditions. For instance, dioxygenase and monooxygenase enzymes have demonstrated the ability to hydroxylate aromatic precursors to yield catechol derivatives. psu.edu The enzymatic hydroxylation of alkylbenzenes is a particularly relevant pathway for the synthesis of this compound. psu.edu

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying and engineering novel enzymes with enhanced activity and stability for the specific synthesis of this compound.

Whole-Cell Biotransformation: Developing robust microbial strains, such as recombinant E. coli, that can efficiently convert readily available starting materials into the desired catechol product. nih.gov

Process Optimization: Optimizing reaction conditions, such as solvent systems (favoring aqueous media), temperature, and pH, to maximize yield and minimize energy consumption. chemrxiv.org

A significant challenge lies in the substrate specificity of many enzymes. The bulky 1,1-dimethylpropyl group may hinder the binding of the precursor molecule to the active site of some enzymes. Therefore, protein engineering and directed evolution will be crucial tools to overcome these steric limitations.

Elucidation of Novel Reaction Pathways and Mechanistic Details

A thorough understanding of the reaction pathways and mechanisms governing the chemistry of this compound is fundamental for controlling its reactivity and designing new applications. The electron-donating nature of the 1,1-dimethylpropyl group significantly influences the electronic properties of the catechol ring, making it susceptible to oxidation.

The oxidation of catechols to their corresponding o-quinones is a well-established reaction pathway. mdpi.com This process can be initiated by chemical oxidants, enzymes (e.g., catechol oxidase), or electrochemical methods. The rate of oxidation is influenced by factors such as pH and the nature of the substituents on the aromatic ring. nih.gov For this compound, the electron-donating alkyl group is expected to accelerate the rate of oxidation compared to unsubstituted catechol.

Future mechanistic studies should aim to:

Investigate Oxidation Mechanisms in Detail: Elucidate the precise mechanisms of oxidation under various conditions, including the role of intermediates such as semiquinone radicals.

Explore Other Reaction Types: Investigate other potential reaction pathways beyond oxidation, such as electrophilic and nucleophilic substitution reactions on the aromatic ring. The positions of these reactions will be directed by the existing hydroxyl and alkyl groups.

Study Polymerization and Degradation Pathways: Characterize the pathways leading to the formation of polymeric materials from this compound, as well as its degradation products under various environmental conditions.

A key challenge in studying these reaction pathways is the often transient and reactive nature of the intermediates involved. Advanced spectroscopic and analytical techniques will be necessary to detect and characterize these species.

Rational Design of Derivatives with Tailored Chemical Reactivity and Selectivity

The ability to rationally design and synthesize derivatives of this compound with specific chemical properties is a major goal for future research. By modifying the structure of the parent molecule, it is possible to fine-tune its reactivity, selectivity, and other physicochemical properties for a wide range of applications.

The chemical reactivity of substituted catechols is highly dependent on the electronic and steric effects of the substituents. researchgate.net For instance, the introduction of electron-withdrawing groups onto the aromatic ring can decrease the rate of oxidation, while the modification of the alkyl side chain can alter its solubility and steric hindrance.

Future research in the rational design of derivatives should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of derivatives with variations in the alkyl group and/or additional substituents on the aromatic ring to establish clear structure-activity relationships.

Targeted Synthesis for Specific Applications: Designing and synthesizing derivatives with properties tailored for specific applications, such as antioxidants, polymerization monomers, or intermediates for fine chemical synthesis.

Development of Selective Synthetic Methodologies: Creating synthetic methods that allow for the regioselective introduction of functional groups onto the catechol ring, providing precise control over the final molecular architecture.

A significant challenge in this area is the development of synthetic routes that are both efficient and selective. The presence of multiple reactive sites on the catechol ring can lead to the formation of unwanted side products.

Advanced Analytical Method Development for Comprehensive Structural and Quantitative Analysis

The development of robust and sensitive analytical methods is crucial for the comprehensive characterization and quantification of this compound and its derivatives. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of catechol derivatives. mdpi.com Reversed-phase HPLC, with a suitable non-polar stationary phase, is well-suited for separating compounds like this compound due to the presence of the hydrophobic alkyl group. Thin-layer chromatography (TLC) can be used for rapid qualitative analysis and for monitoring the progress of reactions. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about the connectivity of atoms in the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the compound, aiding in its identification and structural confirmation.

UV-Visible Spectroscopy: The catechol moiety exhibits characteristic UV absorption, which can be used for quantitative analysis.

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule, such as the hydroxyl groups of the catechol ring.

Electrochemical Methods: Cyclic voltammetry can be employed for the quantitative analysis of catechols, based on their electrochemical oxidation. psu.edu

Future advancements in analytical methods should focus on:

Developing High-Throughput Screening Methods: Creating rapid and efficient methods for the analysis of large numbers of samples, which is particularly important for SAR studies.

Improving Sensitivity and Selectivity: Enhancing the sensitivity and selectivity of existing methods to enable the detection and quantification of trace amounts of this compound in complex matrices.

Coupling of Analytical Techniques: Utilizing hyphenated techniques, such as LC-MS and GC-MS, to combine the separation power of chromatography with the identification capabilities of mass spectrometry.

A challenge in the analysis of catechols is their potential for oxidation during sample preparation and analysis. Therefore, it is important to employ appropriate sample handling procedures to minimize degradation.

Computational Predictions for Molecular Properties and Intermolecular Interactions

Computational chemistry and molecular modeling are becoming increasingly important tools for predicting the properties and behavior of molecules, thereby guiding experimental research. These methods can provide valuable insights into the structure, reactivity, and intermolecular interactions of this compound and its derivatives.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate a wide range of molecular properties, including: nih.gov

Optimized Geometries: Predicting the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO), which are related to the molecule's reactivity.

Spectroscopic Properties: Simulating NMR, IR, and UV-Visible spectra to aid in the interpretation of experimental data.

Thermodynamic Properties: Estimating properties such as enthalpy of formation and Gibbs free energy.

Molecular docking and molecular dynamics simulations can be used to study the intermolecular interactions of this compound with other molecules, such as enzymes or receptors. mdpi.comresearchgate.net This can be particularly useful for understanding its biological activity and for designing derivatives with enhanced binding affinity.

Future computational research should focus on:

Developing Accurate Predictive Models: Creating and validating computational models that can accurately predict the properties and reactivity of new derivatives of this compound before they are synthesized.

Investigating Reaction Mechanisms: Using computational methods to elucidate the detailed mechanisms of chemical reactions involving this compound, including the identification of transition states and the calculation of activation energies.

Simulating Intermolecular Interactions in Complex Systems: Modeling the behavior of this compound in more complex environments, such as in solution or at interfaces.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing alkyl substituents to benzene-1,2-diol derivatives like 4-(1,1-Dimethylpropyl)benzene-1,2-diol?

- Methodological Answer : Alkylation of the benzene-1,2-diol core can be achieved via Friedel-Crafts alkylation using tert-pentyl halides or tert-pentyl alcohols in the presence of Lewis acids (e.g., AlCl₃). Protecting hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups prior to alkylation improves regioselectivity. Post-synthesis, deprotection with acidic or basic conditions (e.g., HCl/MeOH or TBAF) restores the diol structure. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .

Q. Which analytical techniques are optimal for confirming the structure and purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) using a methanol-sodium acetate buffer mobile phase (65:35, pH 4.6) is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve hydroxyl proton signals and substituent positioning. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 4-substituted benzene-1,2-diol derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations) predicts favorable substitution sites. Experimentally, directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd-mediated cross-coupling) enhance specificity. For example, the Horner–Wadsworth–Emmons reaction selectively forms α,β-unsaturated ketones in polyene systems, as seen in structurally similar derivatives .

Q. What experimental designs are suitable for evaluating the anti-inflammatory activity of this compound analogs?

- Methodological Answer : Use murine peritoneal macrophages treated with lipopolysaccharides (LPS, 5 μg/mL) to induce inflammation. Measure nitric oxide (NO) production via the Griess reaction and reactive oxygen species (ROS) scavenging via DPPH radical assays. Validate cell viability with sulforhodamine B (SRB) staining. Western blotting detects pro-inflammatory enzymes (e.g., COX-2, iNOS) and transcription factors (NF-κB) .

Q. How can researchers resolve discrepancies in reported biological activities of benzene-1,2-diol derivatives?

- Methodological Answer : Conduct a meta-analysis of variables such as:

- Cell line specificity : Compare primary vs. immortalized cells (e.g., RAW 264.7 macrophages vs. primary murine macrophages).

- Stereochemical effects : Synthesize enantiopure isomers (e.g., using chiral catalysts) and test activity.

- Assay conditions : Standardize LPS concentration, incubation time, and solvent controls (e.g., DMSO ≤0.1%).

Contradictions in ROS scavenging efficacy between studies may arise from divergent synthesis routes (e.g., McMurry coupling vs. Horner–Wadsworth–Emmons) altering electronic properties .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer : Perform accelerated stability studies at pH 2–9 (37°C, 72 hours) to identify degradation pathways. Use HPLC-MS to characterize oxidation products (e.g., quinones from diol autoxidation). Stabilization strategies include formulation with antioxidants (e.g., ascorbic acid) or encapsulation in cyclodextrin complexes to reduce hydroxyl group exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.